molecular formula C11H12O2 B11911423 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde

2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde

Cat. No.: B11911423
M. Wt: 176.21 g/mol
InChI Key: VHRQHPSVBBENMT-UHFFFAOYSA-N
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Description

2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde is an organic compound that features a hydroxy-substituted indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxyindanone and acetaldehyde.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the condensation reaction between the hydroxyindanone and acetaldehyde.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid.

    Reduction: 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanol.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme activity.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and aldehyde groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanol: Similar structure but with a primary alcohol instead of an aldehyde group.

    2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    5-Hydroxy-2,3-dihydro-1H-inden-1-one: Similar indane structure but with a ketone group.

Uniqueness

2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde is unique due to the presence of both a hydroxy group and an aldehyde group on the indane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde

InChI

InChI=1S/C11H12O2/c12-6-5-8-1-2-9-7-10(13)3-4-11(8)9/h3-4,6-8,13H,1-2,5H2

InChI Key

VHRQHPSVBBENMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CC=O)C=CC(=C2)O

Origin of Product

United States

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